molecular formula C18H15NO5 B5801582 4-(2,5-dioxo-1-pyrrolidinyl)phenyl 2-methoxybenzoate

4-(2,5-dioxo-1-pyrrolidinyl)phenyl 2-methoxybenzoate

Cat. No. B5801582
M. Wt: 325.3 g/mol
InChI Key: RMKCINRFECKQNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,5-dioxo-1-pyrrolidinyl)phenyl 2-methoxybenzoate, also known as DPPB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DPPB is a derivative of the naturally occurring compound, curcumin, which has been used for centuries in traditional medicine. DPPB has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.

Mechanism of Action

The mechanism of action of 4-(2,5-dioxo-1-pyrrolidinyl)phenyl 2-methoxybenzoate is still being studied, but it is believed to work by modulating various signaling pathways involved in inflammation and cancer. 4-(2,5-dioxo-1-pyrrolidinyl)phenyl 2-methoxybenzoate has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines, and the Akt/mTOR pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
4-(2,5-dioxo-1-pyrrolidinyl)phenyl 2-methoxybenzoate has been shown to have various biochemical and physiological effects in animal models. Studies have shown that 4-(2,5-dioxo-1-pyrrolidinyl)phenyl 2-methoxybenzoate can reduce inflammation, inhibit tumor growth, and improve cognitive function. Additionally, 4-(2,5-dioxo-1-pyrrolidinyl)phenyl 2-methoxybenzoate has been shown to have antioxidant properties and can protect against oxidative stress.

Advantages and Limitations for Lab Experiments

4-(2,5-dioxo-1-pyrrolidinyl)phenyl 2-methoxybenzoate has several advantages and limitations for laboratory experiments. One advantage is its ability to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. This makes 4-(2,5-dioxo-1-pyrrolidinyl)phenyl 2-methoxybenzoate a useful tool for studying the role of inflammation in various diseases. However, one limitation is that 4-(2,5-dioxo-1-pyrrolidinyl)phenyl 2-methoxybenzoate has poor solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 4-(2,5-dioxo-1-pyrrolidinyl)phenyl 2-methoxybenzoate. One area of research is its potential as an anti-cancer agent. Further studies are needed to determine the efficacy of 4-(2,5-dioxo-1-pyrrolidinyl)phenyl 2-methoxybenzoate in human cancer cells and to determine the optimal dosing regimen. Additionally, studies are needed to determine the safety of 4-(2,5-dioxo-1-pyrrolidinyl)phenyl 2-methoxybenzoate in humans and to identify any potential side effects. Another area of research is the development of new methods for synthesizing 4-(2,5-dioxo-1-pyrrolidinyl)phenyl 2-methoxybenzoate with increased yield and purity. Finally, studies are needed to determine the potential therapeutic applications of 4-(2,5-dioxo-1-pyrrolidinyl)phenyl 2-methoxybenzoate in other diseases, such as neurodegenerative diseases and cardiovascular diseases.
In conclusion, 4-(2,5-dioxo-1-pyrrolidinyl)phenyl 2-methoxybenzoate is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. 4-(2,5-dioxo-1-pyrrolidinyl)phenyl 2-methoxybenzoate has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments. Further research is needed to determine the efficacy and safety of 4-(2,5-dioxo-1-pyrrolidinyl)phenyl 2-methoxybenzoate in humans and to identify any potential side effects.

Synthesis Methods

4-(2,5-dioxo-1-pyrrolidinyl)phenyl 2-methoxybenzoate can be synthesized using various methods, including the reaction of curcumin with 4-(bromomethyl)benzoic acid or by the reaction of curcumin with 2-methoxybenzoyl chloride. The synthesis of 4-(2,5-dioxo-1-pyrrolidinyl)phenyl 2-methoxybenzoate has been optimized to increase yield and purity, and various analytical techniques have been used to confirm the identity and purity of the compound.

Scientific Research Applications

4-(2,5-dioxo-1-pyrrolidinyl)phenyl 2-methoxybenzoate has been studied for its potential therapeutic applications in various scientific research studies. One area of research is its potential as an anti-inflammatory agent. 4-(2,5-dioxo-1-pyrrolidinyl)phenyl 2-methoxybenzoate has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. Additionally, 4-(2,5-dioxo-1-pyrrolidinyl)phenyl 2-methoxybenzoate has been studied for its potential as an anti-cancer agent. Studies have shown that 4-(2,5-dioxo-1-pyrrolidinyl)phenyl 2-methoxybenzoate can induce apoptosis in cancer cells and inhibit tumor growth in animal models.

properties

IUPAC Name

[4-(2,5-dioxopyrrolidin-1-yl)phenyl] 2-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO5/c1-23-15-5-3-2-4-14(15)18(22)24-13-8-6-12(7-9-13)19-16(20)10-11-17(19)21/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMKCINRFECKQNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)N3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,5-Dioxo-1-pyrrolidinyl)phenyl 2-methoxybenzoate

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